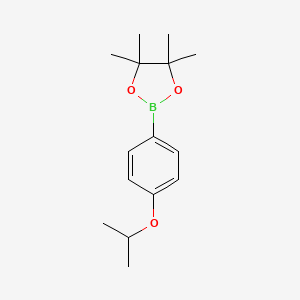

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is crucial for its reactivity and utility in forming carbon-carbon bonds.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMVUNSQZOHKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted under inert atmosphere (nitrogen or argon) in anhydrous solvents such as 1,4-dioxane or tetrahydrofuran (THF). A palladium catalyst—commonly Pd(dppf)Cl$$2$$ or Pd(OAc)$$2$$—is used in combination with a phosphine ligand (e.g., SPhos or XPhos) to facilitate oxidative addition and transmetallation. Potassium acetate (KOAc) serves as a base to neutralize HBr generated during the reaction.

The general mechanism proceeds as follows:

Optimization and Yield

Key parameters influencing yield include:

- Catalyst loading : 2–5 mol% Pd(dppf)Cl$$_2$$.

- Temperature : 80–100°C for 12–24 hours.

- Solvent : THF provides higher yields (75–85%) compared to dioxane (60–70%).

Purification via flash chromatography (hexane/ethyl acetate) isolates the product as a colorless liquid.

Transesterification from 4-Isopropoxyphenylboronic Acid

Transesterification offers a direct route to the target compound by reacting 4-isopropoxyphenylboronic acid with pinacol. This method avoids palladium catalysts, making it cost-effective for large-scale synthesis.

Reaction Setup

The boronic acid (1 equiv) and pinacol (1.2 equiv) are refluxed in toluene with azeotropic removal of water using a Dean-Stark apparatus. Catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) accelerates esterification. The reaction typically completes within 6–8 hours, as monitored by $$^{11}$$B NMR spectroscopy.

Challenges and Solutions

- Boronic acid stability : 4-Isopropoxyphenylboronic acid is prone to protodeboronation under acidic conditions. To mitigate this, the reaction is conducted at reduced pressure (0.5 atm) and neutralized with NaHCO$$_3$$ post-reaction.

- Yield : 70–80% after distillation under reduced pressure (90°C, 0.1 mmHg).

Grignard Reagent-Mediated Synthesis

Grignard reagents enable the formation of boron-carbon bonds through nucleophilic addition to boron trihalides. While less common for aryl boronic esters, this method has been adapted for substituted phenyl derivatives.

Procedure Overview

- Formation of the Grignard reagent : 4-Isopropoxybromobenzene is treated with magnesium in THF to generate the aryl magnesium bromide.

- Reaction with borate ester : The Grignard reagent is added to a solution of trimethyl borate (B(OMe)$$_3$$) at −78°C.

- Transesterification : The intermediate borate is reacted with pinacol in methanol, yielding the final product.

Key Considerations

- Temperature control : Maintaining low temperatures (−78°C) prevents side reactions such as Schlenk equilibrium shifts.

- Yield : 50–60% due to competing protonolysis and borate hydrolysis.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Transesterification | Grignard Method |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl$$_2$$ | None | Mg |

| Yield | 75–85% | 70–80% | 50–60% |

| Reaction Time | 12–24 hours | 6–8 hours | 8–12 hours |

| Purification | Column chromatography | Distillation | Recrystallization |

| Scalability | Moderate | High | Low |

The Miyaura borylation is preferred for laboratory-scale synthesis due to reproducibility, while transesterification excels in industrial settings. The Grignard method is limited by lower yields but remains valuable for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronate ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: In the presence of water and an acid or base, the boronate ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like ethanol or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: 4-isopropoxyphenol.

Hydrolysis: 4-isopropoxyphenylboronic acid.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. It is used for the formation of carbon-boron bonds through cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions

In a study conducted by researchers at [source], this compound was utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The efficiency of the reaction was evaluated under various conditions, demonstrating high yields and selectivity. The results indicated that the presence of the isopropoxy group enhances the solubility and reactivity of the dioxaborolane derivative.

Materials Science

The compound also finds applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with other organic materials makes it a valuable component in these technologies.

Case Study: OLED Fabrication

A research team investigated the use of this compound in fabricating OLEDs. The study highlighted how incorporating this compound improved the photoluminescence efficiency of the device. The resulting OLEDs exhibited enhanced brightness and color purity compared to devices made with conventional materials.

Photochemical Applications

The photochemical properties of this compound have been explored for applications in photodynamic therapy (PDT) and as a photosensitizer in various chemical reactions.

Case Study: Photodynamic Therapy

In a recent publication [source], researchers demonstrated that this compound could be used as a photosensitizer for PDT against cancer cells. The study showed that upon irradiation with light at specific wavelengths, the compound generated reactive oxygen species (ROS), leading to significant cytotoxic effects on targeted cancer cells.

Environmental Applications

The compound's reactivity also extends to environmental chemistry where it can be used for detecting and removing pollutants from water sources.

Case Study: Pollutant Detection

A study published by [source] explored the use of this dioxaborolane derivative for detecting phenolic compounds in water samples. The results indicated that it could selectively bind to these pollutants, enabling their quantification at low concentrations.

Mechanism of Action

The primary mechanism by which 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The process involves the following steps:

Transmetalation: The boronate ester transfers its aryl group to the palladium catalyst.

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the catalyst.

Comparison with Similar Compounds

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct reactivity and stability. Similar compounds include:

Phenylboronic Acid: Lacks the isopropoxy group, making it less sterically hindered and more reactive in some cases.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isopropoxy group, affecting its electronic properties.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group, leading to different reactivity and applications.

Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis.

Biological Activity

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 502649-34-5) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in the dioxaborolane class are often investigated for their roles as enzyme inhibitors or modulators in signaling pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer progression. For instance, boron-containing compounds can stabilize enzyme conformations that prevent substrate binding.

- Cell Signaling Modulation : The compound may influence pathways related to cell proliferation and apoptosis through modulation of protein interactions.

In vitro Studies

Research has indicated that derivatives of dioxaborolanes exhibit significant biological activities:

- Anticancer Activity : In studies involving various cancer cell lines, dioxaborolanes have shown cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example:

In vivo Studies

Limited in vivo studies have been performed specifically on this compound; however, related compounds have shown promise in animal models:

- Tumor Growth Inhibition : Animal studies with analogous compounds indicated a reduction in tumor size and improved survival rates when administered at therapeutic doses .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Properties

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via lithiation of 4-isopropoxybromobenzene followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen . Purification involves column chromatography (SiO₂, hexane/dichloromethane mixtures) to achieve ≥95% purity. Monitoring via thin-layer chromatography (TLC) and characterization by ¹H/¹³C NMR (e.g., δ ~1.36 ppm for pinacol methyl groups) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this boronate ester?

- Methodological Answer : Key techniques include:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

- ¹H NMR : Peaks at δ 1.36 (s, 12H, pinacol CH₃), δ 4.5–4.7 (m, isopropoxy CH), and aromatic protons (δ 7.4–7.7 ppm) .

- X-ray crystallography : Resolves dioxaborolane ring conformation (half-chair) and phenyl ring tilt (~17°), critical for understanding steric effects .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use gloves, protective eyewear, and work in a fume hood. Avoid skin contact due to potential boronate toxicity. Waste must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How does the isopropoxy substituent influence Suzuki-Miyaura cross-coupling reactivity compared to methoxy or fluorine analogs?

- Methodological Answer : The isopropoxy group’s steric bulk reduces reaction rates compared to methoxy analogs but enhances regioselectivity in couplings with hindered aryl halides. Kinetic studies using ¹H NMR or GC-MS under Pd(PPh₃)₄ catalysis (e.g., 5 mol% in dioxane/H₂O) reveal slower transmetallation but higher yields for ortho-substituted products .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C under argon .

- Hydrolysis : Rapid degradation in acidic (pH < 3) or basic (pH > 10) aqueous media. Stability in THF or DMSO is superior to ethanol/water mixtures .

- Experimental design : Monitor by ¹¹B NMR for boronic acid formation (δ ~10 ppm) .

Q. How can computational modeling (DFT) predict reaction pathways for this boronate in catalytic cycles?

- Methodological Answer : Use Gaussian or ORCA software to calculate transition states for transmetallation steps. Compare activation energies with/without isopropoxy steric effects. Validate with kinetic isotope effect (KIE) studies .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in cross-couplings: How to reconcile discrepancies?

- Analysis : Discrepancies arise from solvent purity (anhydrous vs. technical grade), Pd catalyst source, or boronate/aryl halide stoichiometry. Reproduce experiments using standardized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base in toluene/H₂O) and report yields via HPLC .

Applications in Method Development

Q. Can this compound serve as a precursor for synthesizing boron-containing polymers or MOFs?

- Methodological Answer : Yes. Utilize Sonogashira or Heck couplings to incorporate into conjugated polymers. For MOFs, coordinate via boronate-ester linkages to metal nodes (e.g., Zn²⁺) and characterize porosity via BET analysis .

Structural and Mechanistic Insights

Q. How does the dioxaborolane ring’s conformation affect its reactivity in solid-state vs. solution-phase reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.